3,4-dinitro-1H-pyrazole
Overview
Description
3,4-Dinitro-1H-pyrazole (DNP) is a derivative of pyrazole that has been synthesized and studied for its potential as an energetic material. The compound is of interest due to its high nitrogen content and the presence of nitro groups, which are characteristic of high-energy density materials. The synthesis and characterization of DNP and its isomers have been explored to understand their physicochemical properties, thermal stability, and energetic performance .
Synthesis Analysis
The synthesis of 3,4-dinitropyrazole has been improved from the original pyrazole via a safe and efficient N-nitration and C-nitration process. The N-nitration was enhanced by adding a pyrazole/acetic acid solution into a nitric acid/acetic anhydride mixture. The C-nitration conditions were optimized, resulting in a total yield of up to 55% and a purity of 99% for DNP. The structures of the intermediates and the final product were confirmed using various spectroscopic methods and elemental analysis .
Molecular Structure Analysis
The molecular structure of 3,4-dinitropyrazole and its derivatives has been extensively studied using single-crystal X-ray diffraction. The crystal structure of a related compound, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, was determined and refined to reveal a weak intramolecular hydrogen bond and a structure dominated by weak intermolecular interactions . These structural analyses are crucial for understanding the stability and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of 3,4-dinitropyrazole has been explored through various functionalization strategies. For instance, the synthesis of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole (DADNP) and its derivatives involved N-amination reactions, diazotization, and nitrification of amino groups. These reactions led to compounds with different thermal properties and potential applications as energetic materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dinitropyrazole and its isomers have been compared in terms of density, thermal behavior, and sensitivity. The isomers exhibited high densities and interesting thermal behavior as melt-castable materials. The sensitivity values ranged from moderately to highly insensitive, which is desirable for safe handling. The energetic performances of these compounds were determined using recalculated X-ray densities, heats of formation, and the EXPLO5 code, indicating their potential as energetic materials .
Scientific Research Applications
Energetic Materials
- Field : Chemistry of High-Energy Compounds
- Application : 3,4-dinitro-1H-pyrazole is used in the synthesis of high-energy compounds. Nitro derivatives of pyrazole have been recognized as desirable templates for the creation of promising energetic compounds due to the suitable combination of high energy content, sensitivity, and thermal stability .
- Method : Several methods for its synthesis were developed on the basis of either cinesubstitution of N-nitro group in 1,1’,4,4’-tetranitro-1Н,1’Н-3,3’-bipyrazole, as well as modification of C-nitro group in 4,4’,5,5’-tetranitro-2Н,2’Н-3,3’-bipyrazole .
- Results : The synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine was successful and its nitration was studied .
Biomedical Applications
- Field : Biomedical Research
- Application : Pyrazole derivatives, including 3,4-dinitro-1H-pyrazole, have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
- Method : The specific methods of application or experimental procedures in biomedical research vary widely depending on the specific study or experiment .
- Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .
Metal-Organic Frameworks
- Field : Coordination Chemistry
- Application : Pyrazoles, including 3,4-dinitro-1H-pyrazole, have interesting coordination properties. They are important for the synthesis of metal-organic frameworks .
- Method : The specific methods of application or experimental procedures in coordination chemistry vary widely depending on the specific study or experiment .
- Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .
Primary and Secondary Explosives
- Field : Energetic Materials
- Application : 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are used as primary and secondary explosives . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
- Method : Selected metal and nitrogen-rich salts based on HANTP are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .
- Results : All compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities (1.61–2.92 g cm −3), and high positive heats of formation (630.4–1275.2 kJ mol −1) .
Biomedical Therapy
- Field : Biomedical Therapy
- Application : The derivatives of pyrazole, including 3,4-dinitro-1H-pyrazole, are used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .
- Method : The specific methods of application or experimental procedures in biomedical therapy vary widely depending on the specific study or experiment .
- Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .
Energetic Compounds
- Field : Energetic Materials
- Application : 3, 4, 5-Trinitro-1H-pyrazole (TNP) as the only full-carbon nitrated pyrazole-based compound, has the advantages of high density, high energy and low sensitivity and broad application prospects in the field of energetic materials .
- Method : The new synthesis methods and process optimization of TNP; the study on the synthesis and properties of 1-amino-3, 4, 5-trinitropyrazole (ATNP) and 1, 3, 4, 5-tetranitropyrazole; the molecular design and synthesis of novel energetic compounds combined TNP with rich-nitrogen groups .
- Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .
Green Primary Explosives
- Field : Energetic Materials
- Application : 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts are used as primary and secondary explosives . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
- Method : Selected metal and nitrogen-rich salts based on HANTP are prepared and characterized by 1H/13C NMR, IR spectroscopy, and elemental analysis .
- Results : All compounds exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities (1.61–2.92 g cm −3), and high positive heats of formation (630.4–1275.2 kJ mol −1) .
Synthesis of Pyrazolo[3,4-b]pyridines
- Field : Organic Chemistry
- Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review will cover the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
- Method : The specific methods of application or experimental procedures in organic chemistry vary widely depending on the specific study or experiment .
- Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .
Synthesis of Energetic Compounds
- Field : Energetic Materials
- Application : 3, 4, 5-Trinitro-1H-pyrazole (TNP) as the only full-carbon nitrated pyrazole-based compound, has the advantages of high density, high energy and low sensitivity and broad application prospects in the field of energetic materials .
- Method : The new synthesis methods and process optimization of TNP; the study on the synthesis and properties of 1-amino-3, 4, 5-trinitropyrazole (ATNP) and 1, 3, 4, 5-tetranitropyrazole; the molecular design and synthesis of novel energetic compounds combined TNP with rich-nitrogen groups .
- Results : The results or outcomes obtained also vary widely depending on the specific study or experiment .
Safety And Hazards
The safety information for 3,4-dinitro-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Research on 3,4-dinitro-1H-pyrazole and its derivatives is ongoing, with a focus on their potential as high-energy density materials . The synthesis and characterization of polynitrogen heterocycles, including 3,4-dinitro-1H-pyrazole, are promising directions for the design of new, safe, and environmentally benign energetic materials .
properties
IUPAC Name |
4,5-dinitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCBBMNFIAYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394372 | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dinitro-1H-pyrazole | |
CAS RN |
38858-92-3 | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dinitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.